3,4-Dicaffeoylquinic acid

Descripción general

Descripción

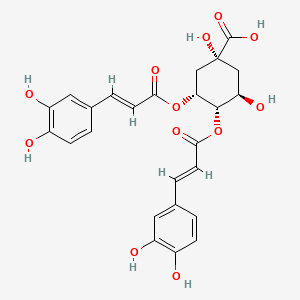

3,4-Dicaffeoylquinic acid, also known as Isochlorogenic acid C, is a naturally occurring polyphenolic compound. It is an ester formed from quinic acid and two molecules of caffeic acid. This compound is found in various plants, including Gynura divaricata and Laggera alata, and is known for its potent antioxidant properties . It has been studied for its potential therapeutic effects, including anti-inflammatory, anti-viral, and anti-cancer activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3,4-Dicaffeoylquinic acid can be synthesized through the esterification of quinic acid with caffeic acid. The reaction typically involves the use of catalysts and specific reaction conditions to ensure the formation of the desired ester bond. The process may include steps such as protection and deprotection of functional groups to achieve the final product .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources. Plants like Gynura divaricata and Laggera alata are rich in this compound, and extraction methods include solvent extraction, followed by purification techniques such as chromatography . The complexity of the compound’s structure makes chemical synthesis challenging and costly, thus extraction from natural sources is preferred.

Análisis De Reacciones Químicas

Types of Reactions: 3,4-Dicaffeoylquinic acid undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, altering its biological activity.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like acyl chlorides and anhydrides are employed for substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .

Aplicaciones Científicas De Investigación

3,4-Dicaffeoylquinic acid has a wide range of scientific research applications:

Medicine: It has shown potential in the treatment of various diseases, including diabetes, cancer, and viral infections.

Industry: The compound is used in the development of natural antioxidants for food and cosmetic industries.

Mecanismo De Acción

3,4-Dicaffeoylquinic acid exerts its effects through various molecular mechanisms:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Activity: The compound inhibits the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, reducing the production of pro-inflammatory cytokines.

Anti-viral Activity: It inhibits viral replication by interfering with viral enzymes and blocking viral entry into host cells.

Anti-cancer Activity: The compound induces cell cycle arrest and apoptosis in cancer cells by modulating the expression of cell cycle regulatory proteins and pro-apoptotic factors.

Comparación Con Compuestos Similares

- 1,3-Dicaffeoylquinic acid

- 1,4-Dicaffeoylquinic acid

- 1,5-Dicaffeoylquinic acid

- 3,4-Dicaffeoylquinic acid

- 3,5-Dicaffeoylquinic acid

Uniqueness: Among these, this compound is unique due to its specific esterification pattern, which contributes to its distinct biological activities. It has shown superior inhibitory effects on amyloid-beta aggregation, making it a promising candidate for Alzheimer’s disease research . Additionally, its potent antioxidant and anti-inflammatory properties set it apart from other similar compounds .

Actividad Biológica

3,4-Dicaffeoylquinic acid (3,4-DiCQA) is a polyphenolic compound belonging to the class of dicaffeoylquinic acids, which are primarily found in various plants, including yerba mate and certain medicinal herbs. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, antibacterial, antiviral, anticancer, hypoglycemic, hypotensive, and hepatoprotective properties. This article explores the biological activity of 3,4-DiCQA, supported by recent research findings and case studies.

Chemical Structure and Metabolism

3,4-DiCQA is characterized by two caffeoyl groups esterified to a quinic acid backbone. Its metabolic pathways have been extensively studied using ultra-high performance liquid chromatography (UHPLC) coupled with mass spectrometry. Research indicates that after oral administration in rats, 3,4-DiCQA undergoes hydrolysis, methylation, hydrogenation, and conjugation reactions leading to the formation of various metabolites. A study identified 67 metabolites in rat plasma and tissues post-administration of 200 mg/kg .

Table 1: Major Metabolic Pathways of 3,4-DiCQA

| Metabolic Reaction | Description |

|---|---|

| Hydrolysis | Breakdown of ester bonds into caffeic and quinic acids |

| Methylation | Addition of methyl groups to hydroxyl groups |

| Hydrogenation | Addition of hydrogen to unsaturated bonds |

| Glucuronidation | Conjugation with glucuronic acid |

| Sulfate Conjugation | Attachment of sulfate groups |

Antioxidant Activity

3,4-DiCQA exhibits significant antioxidant properties by scavenging reactive oxygen species (ROS). It has been shown to protect skin cells from UVB-induced oxidative stress by reducing DNA damage and lipid peroxidation . This protective effect is crucial for preventing skin aging and other oxidative stress-related conditions.

Antiviral Properties

Research has demonstrated that 3,4-DiCQA possesses antiviral activity against enterovirus A71 (EV-A71), which is associated with serious neurological complications. The compound inhibits the initial phase of viral infection by disrupting viral attachment to host cells. Specifically, it targets residues on the VP1 protein of the virus .

Anticancer Effects

The compound has also been investigated for its anticancer properties. In vitro studies indicate that 3,4-DiCQA can enhance TRAIL (TNF-related apoptosis-inducing ligand) expression in lung tissues infected with influenza A virus. This suggests a potential role in modulating apoptotic pathways in cancer therapy .

Hepatoprotective Effects

In studies involving HepG2 cells and HBV transgenic mice models, 3,4-DiCQA was found to significantly inhibit hepatitis B virus surface antigen (HBsAg) production while enhancing heme oxygenase-1 (HO-1) expression. This dual action indicates its potential as a therapeutic agent for liver protection .

Case Study 1: Skin Protection Against UV Damage

In a controlled laboratory setting using HaCaT cells (human keratinocyte cell line), treatment with 3,4-DiCQA resulted in a marked decrease in UVB-induced apoptotic bodies and reduced markers of oxidative stress. These findings support its use in cosmetic formulations aimed at protecting skin from environmental stressors .

Case Study 2: Anti-HBV Activity

A study conducted on HBV transgenic mice showed that administration of 3,4-DiCQA at a concentration of 100 μg/mL led to a significant reduction in HBsAg levels and an increase in HO-1 expression. This suggests that 3,4-DiCQA could be developed as a therapeutic option for chronic hepatitis B infection .

Propiedades

IUPAC Name |

(1R,3R,4S,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCLZKMFXSILNL-RVXRWRFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4,5-Di-O-caffeoylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030707 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

89886-30-6, 57378-72-0 | |

| Record name | 3,4-Dicaffeoylquinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089886306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-DICAFFEOYLQUINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E57A0DKE0B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,5-Di-O-caffeoylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030707 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140 °C | |

| Record name | 4,5-Di-O-caffeoylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030707 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.